3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde
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Overview
Description
3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a bromine atom at the 3-position and a 4-[(4-nitrobenzyl)oxy] group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps:
Nitration: The nitro group can be introduced to the benzyl position via nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Etherification: The final step involves the formation of the ether linkage by reacting the brominated benzaldehyde with 4-nitrobenzyl alcohol under basic conditions.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂SO₄
Reduction: H₂, Pd/C, NaBH₄
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: 3-bromo-4-[(4-nitrobenzyl)oxy]benzoic acid
Reduction: 3-bromo-4-[(4-aminobenzyl)oxy]benzaldehyde
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: It is used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-methoxybenzaldehyde
- 4-bromo-3-nitrobenzaldehyde
- 3-bromo-4-hydroxybenzaldehyde
Uniqueness
3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde is unique due to the presence of both a bromine atom and a nitrobenzyl ether group, which confer distinct chemical reactivity and potential applications compared to other similar compounds. The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
3-bromo-4-[(4-nitrophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)16(18)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPUAQLUYGBXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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